REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21]COC)=[CH:17][CH:16]=2)[OH:14])=[O:12])=[CH:7][CH:6]=1.Cl.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>O.C(O)C>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([CH:13]([C:15]2[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=2)[OH:14])=[O:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 80° for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal solution was dried over anhydrous MgSO4, and removal of the ether by distillation
|
Type
|
WAIT
|
Details
|
left 19 g of a dark red solid
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |